Quinidine N-oxide

Description

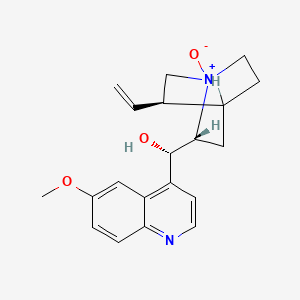

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H24N2O3 |

|---|---|

Poids moléculaire |

340.4 g/mol |

Nom IUPAC |

(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1 |

Clé InChI |

WVDIZKMXQMCCAA-CNWBUJQCSA-N |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Synonymes |

quinidine-N-oxide |

Origine du produit |

United States |

Foundational & Exploratory

Quinidine N-oxide: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details established synthesis protocols, presents key analytical data in a structured format, and outlines the methodologies for its thorough characterization.

Introduction

This compound is a significant metabolite of quinidine, formed primarily through the action of cytochrome P450 enzymes, particularly CYP3A4.[1] While considered pharmacologically inactive, its study is crucial for understanding the overall metabolism, pharmacokinetics, and toxicological profile of quinidine.[1][2] This guide consolidates scientific literature to provide a practical resource for researchers engaged in the synthesis, identification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the tertiary nitrogen atom in the quinuclidine ring of quinidine.[3][4] Several methods have been reported, with the choice of oxidizing agent being critical to achieving high regioselectivity and yield. Two prominent methods are detailed below.

Oxidation using Potassium Peroxymonosulfate (KPMS)

A rapid and efficient method for the synthesis of this compound utilizes potassium peroxymonosulfate as the oxidant. This approach allows for the synthesis to be completed in as little as 15 minutes at room temperature.

-

Dissolution: Dissolve Quinidine in an appropriate solvent.

-

pH Adjustment: Adjust the pH of the solution to approximately 9.5 using a suitable buffer, such as a Britton-Robinson buffer.

-

Oxidation: Introduce a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.

-

Reaction: Stir the reaction mixture at room temperature (20–25 °C).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography to obtain this compound.

Oxidation using Ozone

An alternative, environmentally friendly method involves the use of ozone as a selective oxidizing agent. This method has been reported to yield this compound in good quantities.

-

Solution Preparation: Dissolve 0.9733 g (3 mmol) of quinidine base in 20 ml of a 95:5 (v/v) acetone/water mixture to achieve a concentration of 0.15 M.

-

Reaction Setup: Place the solution in a reaction vessel equipped with a gas dispersion tube and cool it to a temperature between -12°C and 0°C.

-

Ozonolysis: Bubble ozone gas through the solution at a low flow rate of 0.06 mmol/minute for approximately two hours. The reaction is complete when the solution turns a pale yellow color.

-

Quenching: Stream nitrogen gas through the reaction mixture to remove any remaining ozone.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude product as a yellow foam.

-

Purification: Purify the product by chromatographic methods.

The synthesis workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and their expected results.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₃ | |

| Molecular Weight | 340.4 g/mol | |

| Appearance | Solid | |

| Melting Point | 133-134°C | |

| Solubility | Soluble in DMSO |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of this compound and to monitor the progress of the synthesis reaction.

| Technique | Conditions | Observation | Reference |

| TLC | Eluent: Methanol-Acetone (1:1) | Rf value = 0.3 (lower than quinidine's Rf of 0.5, indicating higher polarity) | |

| HPLC | Isocratic reversed-phase with fluorescence detection | Specific and sensitive quantitation in plasma and urine |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.

| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |

| LC-Q-ToF-MS | ESI+ | [M+H]⁺ = 341 | Protonated molecular ion | |

| MS/MS | ESI+ | 323, 296, 198, 186, 160 | Product ions from fragmentation |

The difference of 16 atomic mass units between the protonated molecular ions of quinidine (m/z 325) and this compound (m/z 341) confirms the addition of an oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the site of oxidation.

| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

| ¹H-NMR | CDCl₃ | 8.68 (1H, d, J=4.6 Hz), 7.78 (1H, d, J=4.6 Hz), 7.83 (1H, d, J=2.7 Hz), 3.40 (1H, dd, J=2.7, 9.2 Hz) | |

| ¹³C-NMR | CDCl₃ | 148.1, 120.9, 149.4, 127.7, 102.9, 159.0, 123.1 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

| Technique | Key Absorptions | Reference |

| FTIR | 928-971 cm⁻¹ (N-O group vibrations) | |

| UV-Vis | λmax at 235 nm and 334 nm |

The overall characterization workflow is depicted below:

Caption: Workflow for the analytical characterization of this compound.

Pharmacokinetics and Metabolism

This compound is a major human metabolite of quinidine. Studies in healthy subjects have shown that after oral administration, it has a relatively short elimination half-life of approximately 2.5 hours. Its renal clearance is about 1.3 L/hr, with around 13.9% of the dose being excreted unchanged in the urine. The formation of this compound is primarily catalyzed by the cytochrome P450 isoform CYP3A4.

The metabolic pathway can be summarized as follows:

References

Quinidine N-oxide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a primary metabolite of the antiarrhythmic drug quinidine. Formed in the liver primarily by the action of cytochrome P450 3A4 (CYP3A4), it is generally considered to be pharmacologically inactive.[1][2] Understanding the chemical properties, structure, and metabolic fate of this compound is crucial for a comprehensive toxicological and pharmacological assessment of its parent drug, quinidine. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a derivative of quinidine where the nitrogen atom of the quinuclidine ring is oxidized. This structural modification significantly alters the physicochemical properties of the parent molecule.

Chemical Structure

The chemical structure of this compound is depicted below:

(Image of the chemical structure of this compound would be placed here in a real document)

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 70116-00-6 | [2] |

| Molecular Formula | C20H24N2O3 | [2] |

| Molecular Weight | 340.42 g/mol | [2] |

| Appearance | Off-White Solid | |

| Solubility | Soluble in DMSO and Methanol. | |

| Predicted pKa | 11.93 ± 0.20 | |

| Storage | 2-8°C Refrigerator, Under inert atmosphere. |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of quinidine. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).

Protocol: Synthesis of this compound using m-CPBA

-

Dissolution: Dissolve quinidine (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution at 0 °C (ice bath), add a solution of m-CPBA (1.1 equivalents) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess m-CPBA.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., a gradient of 2% to 10% methanol in dichloromethane) to yield pure this compound.

Analytical Methods

Protocol: Analysis of this compound by RP-HPLC

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound.

| Parameter | Specification |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 7) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Sample Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare working standards by serial dilution of the stock solution in the mobile phase.

-

For biological samples, perform a protein precipitation step using acetonitrile, followed by centrifugation and filtration of the supernatant before injection.

Mandatory Visualizations

Metabolic Pathway of Quinidine

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a significant metabolic pathway.

Caption: Metabolic pathway of Quinidine to its major metabolites.

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Structural Elucidation Data

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern. The protonated molecule [M+H]+ is observed, and a key fragment corresponds to the loss of an oxygen atom from the N-oxide moiety. The fragmentation pattern of quinine N-oxide, a diastereomer, shows a protonated molecular ion at m/z 341 and product ions at m/z 323, 296, 198, 186, and 160. A similar pattern is expected for this compound.

NMR Spectroscopy

The 1H and 13C NMR spectra of this compound are consistent with its proposed structure. The chemical shifts of the protons and carbons in the quinuclidine ring are particularly affected by the presence of the N-oxide group compared to the parent quinidine molecule. Detailed 1H and 13C NMR data for quinoline N-oxide derivatives have been reported, which can serve as a reference for interpreting the spectra of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The provided experimental protocols and data are intended to be a valuable resource for researchers, scientists, and drug development professionals working with quinidine and its metabolites. A thorough understanding of this pharmacologically inactive metabolite is essential for a complete characterization of the disposition and safety profile of quinidine.

References

An In-depth Technical Guide to the Mechanism of Action of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a prominent metabolite of the class Ia antiarrhythmic drug, quinidine. While the electrophysiological and pharmacological profiles of quinidine are well-documented, the specific mechanism of action of its N-oxide metabolite is less comprehensively understood. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the known pharmacological properties of this compound, with a focus on its cardiac electrophysiological effects. The evidence indicates that this compound possesses some electrophysiological activity, but it is significantly less potent than its parent compound, quinidine, and is generally considered to not contribute significantly to the overall antiarrhythmic effect of quinidine therapy. This document provides a summary of its known effects, relevant quantitative data, detailed experimental protocols from key studies, and visual representations of its metabolic generation and experimental evaluation.

Introduction

Quinidine, a stereoisomer of quinine, has a long history in the management of cardiac arrhythmias. Its mechanism of action is complex, involving the blockade of multiple cardiac ion channels, primarily the fast inward sodium current (INa) and several repolarizing potassium currents (e.g., IKr, IKs)[1]. Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound[2][3]. While some metabolites, such as 3-hydroxyquinidine, exhibit significant antiarrhythmic activity, the contribution of this compound to the clinical effects of quinidine has been a subject of investigation. This guide focuses on elucidating the specific mechanism of action of this compound based on available preclinical and clinical data.

Metabolic Pathway of Quinidine to this compound

This compound is formed through the N-oxidation of the quinuclidine nitrogen atom of quinidine. This metabolic process is primarily catalyzed by the CYP3A4 isoenzyme in the liver, although CYP2C9 and CYP2E1 may also contribute to a minor extent[2].

Metabolic conversion of quinidine to this compound.

Comparative Cardiac Electrophysiology

The primary investigations into the mechanism of action of this compound have been comparative studies against its parent compound, quinidine. These studies have generally concluded that this compound has limited electrophysiological activity.

Effects on Cardiac Action Potential

A key study by Thompson et al. (1987) investigated the effects of quinidine and its major metabolites on the transmembrane action potentials of canine Purkinje fibers[4]. The findings related to this compound are summarized below:

-

Effect on Vmax (Phase 0 Depolarization): At a concentration of 10 µM and a rapid stimulation cycle length of 300 msec, this compound was the only tested compound (amongst quinidine, 3-hydroxyquinidine, O-desmethylquinidine, and 2'-oxoquinidinone) that did not cause a statistically significant depression of the maximum upstroke velocity (Vmax) of the action potential. This suggests a significantly weaker blocking effect on the fast sodium current (INa) compared to quinidine and its other metabolites.

-

Effect on Action Potential Duration (APD90): In contrast to its minimal effect on Vmax, this compound did demonstrate an effect on repolarization. At a long stimulation cycle length of 4000 msec, 10 µM this compound produced a significant prolongation of the action potential duration at 90% repolarization (APD90). This suggests a potential, albeit modest, interaction with one or more potassium currents involved in repolarization.

In Vivo Electrophysiological Effects

Quantitative Data

The available quantitative data for this compound primarily pertains to its pharmacokinetics. There is a notable absence of published IC50 or Ki values for the interaction of this compound with specific cardiac ion channels.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-life | 2.5 ± 0.28 hours | |

| Renal Clearance | 1.3 ± 0.3 L/hr | |

| Unchanged in Urine (up to 12h) | 13.9 ± 3.7 % of dose | |

| Free Fraction in Serum | 3.3 ± 0.83 % |

Experimental Protocols

The following is a detailed description of the methodology used in the key comparative electrophysiology study by Thompson et al. (1987).

5.1. Preparation of Canine Purkinje Fibers

-

Hearts were excised from healthy mongrel dogs of either sex.

-

Free-running Purkinje fibers were dissected from the endocardial surface of either ventricle in cool, oxygenated Tyrode's solution.

-

The dissected fibers were mounted in a 2-ml tissue bath.

-

The tissue was superfused with Tyrode's solution at a constant temperature of 37°C, gassed with 95% O2 and 5% CO2.

5.2. Electrophysiological Recordings

-

Standard glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers.

-

Transmembrane action potentials were recorded using a high-input impedance amplifier.

-

The upstroke of the action potential (phase 0) was displayed on an oscilloscope at a sweep speed of 0.1 msec/division for the measurement of Vmax.

-

The tissue was stimulated at a basal cycle length of 1000 msec.

-

Action potential duration at 90% repolarization (APD90) was measured.

5.3. Experimental Protocol

-

Baseline electrophysiological measurements were made at stimulation basic cycle lengths (BCLs) of 300 to 8000 msec.

-

The tissue was then superfused for 1 hour with Tyrode's solution containing a 10 µM concentration of this compound.

-

The electrophysiological measurements were repeated at the same BCLs.

-

Control experiments were performed with vehicle-only superfusion.

Experimental workflow for assessing electrophysiological effects.

Discussion and Conclusion

The available evidence strongly suggests that the mechanism of action of this compound on cardiac electrophysiology is significantly less pronounced than that of its parent compound, quinidine. Its minimal effect on Vmax indicates a weak affinity for the fast sodium channel. The observed prolongation of APD90 at long cycle lengths suggests a potential interaction with potassium channels, but the specific channels and the nature of this interaction remain to be elucidated through more direct methods such as patch-clamp studies.

For drug development professionals, these findings suggest that the formation of this compound is a detoxification pathway rather than the generation of a significantly active metabolite. However, a complete understanding of its pharmacological profile would require further investigation using modern electrophysiological techniques to screen for effects on a comprehensive panel of cardiac ion channels.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinidine N-oxide: A Comprehensive Technical Guide

Discovery, History, and Metabolic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a prominent metabolite of the class Ia antiarrhythmic drug, quinidine. First identified in the context of quinidine's extensive hepatic biotransformation, it has been the subject of research to understand its contribution to the parent drug's overall pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, quantitative pharmacokinetic data, and a visualization of its metabolic pathway, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction and Historical Context

Quinidine, a dextrorotatory diastereomer of quinine, has a long and storied history in the treatment of cardiac arrhythmias, dating back to the early 20th century.[1][2] Its use, however, has been tempered by a narrow therapeutic index and the potential for significant side effects, including proarrhythmic events.[3][4] This led to extensive investigation into its metabolism, with the aim of identifying and characterizing the various metabolites and their potential contributions to both the therapeutic and adverse effects of quinidine therapy.

The discovery of quinidine's metabolites, including this compound, was a crucial step in understanding its complex pharmacology. It is now established that quinidine undergoes extensive hepatic metabolism, with 60% to 85% of a given dose being biotransformed into various metabolites.[3] this compound, along with 3-hydroxyquinidine, is considered one of the major metabolites. Early research focused on isolating and identifying these metabolites from plasma and urine of patients undergoing quinidine therapy. Subsequent studies have delved into their synthesis, pharmacokinetic profiles, and pharmacological activity.

Metabolic Pathway of this compound Formation

This compound is primarily formed in the liver through the action of the cytochrome P450 enzyme system. Specifically, CYP3A4 has been identified as the principal enzyme responsible for the N-oxidation of quinidine. While CYP3A4 is the main contributor, minor roles for CYP2C9 and CYP2E1 in its formation have also been suggested. The N-oxidation occurs at the quinuclidine nitrogen atom of the quinidine molecule.

The metabolic pathway can be visualized as follows:

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics of this compound and its parent compound, quinidine.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value (mean ± SD) | Reference |

| Elimination Half-Life (t½) | 2.5 ± 0.28 hours | |

| Renal Clearance | 1.3 ± 0.3 L/hr | |

| Fraction of Dose Excreted Unchanged in Urine (up to 12h) | 13.9 ± 3.7% | |

| Free Fraction in Serum | 3.3 ± 0.83% | |

| Formation Rate Constant (kmf) from Quinidine (IV) | 0.00012 ± 0.00003 min⁻¹ | |

| Volume of Distribution (Vm) | 0.068 ± 0.020 L/kg | |

| Elimination Rate Constant (kmu) | 0.0063 ± 0.0008 min⁻¹ |

Table 2: Comparative Pharmacokinetic Parameters of Quinidine and this compound in Beagle Dogs (IV Infusion)

| Parameter | Quinidine (mean ± SD) | This compound (mean ± SD) | Reference |

| Volume of Distribution at Steady State (Vdss) | 4.78 ± 1.11 L/kg | 1.03 ± 0.21 L/kg | |

| Clearance | 0.074 ± 0.047 L/min | 0.065 ± 0.012 L/min | |

| Terminal Half-Life | 720 ± 343 min | 316 ± 69 min | |

| Recovery in Urine (Unchanged) | 29% | 77% |

Table 3: Plasma Concentrations of Quinidine Metabolites in Humans

| Administration Route | Analyte | Plasma Concentration (mean ± SD) | Conditions | Reference |

| Constant IV Infusion | Quinidine | 2.9 ± 0.3 mg/L | After 7 hours | |

| 3-hydroxyquinidine | 0.32 ± 0.06 mg/L | After 7 hours | ||

| This compound | 0.28 ± 0.03 mg/L | After 7 hours | ||

| Multiple Oral Doses | Quinidine | 2.89 ± 0.50 mg/L | Trough levels after 12 doses | |

| 3-hydroxyquinidine | 0.83 ± 0.36 mg/L | Trough levels after 12 doses | ||

| This compound | 0.40 ± 0.13 mg/L | Trough levels after 12 doses |

Table 4: In Vitro Michaelis-Menten Kinetic Parameters for this compound Formation in Human Liver Microsomes

| Parameter | Value (mean) | Reference |

| Vmax (low affinity) | 15.9 nmol/mg/h | |

| Km (low affinity) | 76.1 µM | |

| Vmax/Km (low affinity) | 0.03 ml/mg/h |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of quinidine. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or ozone. The following is a generalized protocol based on reported methods.

Workflow for the Synthesis of this compound:

Detailed Methodology (Illustrative Example using m-CPBA):

-

Dissolution: Dissolve quinidine in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Oxidation: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the quinidine solution while stirring. The molar ratio of m-CPBA to quinidine should be approximately 1:1 to favor mono-N-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantification of this compound in Biological Matrices by HPLC

A common method for the quantification of quinidine and its metabolites in plasma and urine is reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Workflow for HPLC Analysis:

Detailed Methodology (Illustrative Example):

-

Sample Preparation: To a 250 µL plasma sample, add an internal standard and adjust the pH to basic conditions (e.g., with NaOH).

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like chloroform. Vortex the mixture and then centrifuge to separate the phases.

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of a buffer (e.g., 0.05 M ammonium formate) and an organic modifier (e.g., acetonitrile), with the pH adjusted (e.g., to 2.0 with ortho-phosphoric acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for quinidine and its metabolites (e.g., excitation at 340 nm and emission at 425 nm).

-

-

Quantification: Construct a calibration curve using standards of known concentrations of this compound. The concentration in the unknown samples is determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Pharmacological Activity

Studies have consistently shown that this compound possesses significantly less antiarrhythmic activity compared to its parent compound, quinidine. In a study on beagle dogs, quinidine was found to be about three to four times more active than this compound in prolonging the QT interval. Furthermore, in healthy human subjects, no significant changes in the heart rate-corrected QT interval were observed at plasma concentrations of this compound up to 500 ng/ml. This suggests that this compound does not contribute significantly to the therapeutic effects of quinidine.

Conclusion

This compound is a well-established major metabolite of quinidine, formed primarily by CYP3A4-mediated N-oxidation. Its discovery and subsequent characterization have been pivotal in developing a more complete understanding of quinidine's disposition and metabolic fate in the body. While possessing a distinct pharmacokinetic profile, its pharmacological activity is considerably lower than that of the parent drug. The detailed protocols and compiled quantitative data in this guide are intended to facilitate further research into the metabolism and potential interactions of quinidine and its derivatives, aiding in the broader efforts of drug development and personalized medicine.

References

- 1. Quinidine: Package Insert / Prescribing Information [drugs.com]

- 2. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Quinidine - Wikipedia [en.wikipedia.org]

Pharmacokinetics of Quinidine N-oxide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class Ia antiarrhythmic agent and a stereoisomer of quinine, has been in clinical use for decades. Its metabolism is complex, involving several enzymatic pathways that lead to the formation of various metabolites. Among these, Quinidine N-oxide is a significant metabolite, and understanding its pharmacokinetic profile in preclinical models is crucial for a comprehensive assessment of the parent drug's safety and efficacy. This technical guide provides a detailed overview of the available preclinical pharmacokinetic data for this compound, focusing on key parameters, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile of this compound

The preclinical pharmacokinetic data for this compound is primarily derived from a study conducted in beagle dogs. This study provides valuable insights into the disposition of the metabolite following intravenous administration.

Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in beagle dogs after intravenous infusion. For comparative purposes, the corresponding parameters for the parent drug, quinidine, from the same study are also included.

| Parameter | This compound | Quinidine | Preclinical Model |

| Volume of Distribution at steady state (Vdss) | 1.03 ± 0.21 L/kg | 4.78 ± 1.11 L/kg | Beagle Dogs[1] |

| Clearance (CL) | 0.065 ± 0.012 L/min | 0.074 ± 0.047 L/min | Beagle Dogs[1] |

| Terminal Half-life (t1/2) | 316 ± 69 min | 720 ± 343 min | Beagle Dogs[1] |

| Percentage Excreted Unchanged in Urine | 77% | 29% | Beagle Dogs[1] |

Key Observations:

-

Distribution: this compound exhibits a significantly smaller volume of distribution compared to quinidine, suggesting less extensive distribution into tissues.[1] The study noted that while quinidine distributed into two major compartments, the N-oxide distributed into three.

-

Elimination: The clearance of this compound is comparable to that of quinidine. However, its terminal half-life is considerably shorter, indicating a faster elimination from the body.

-

Excretion: A striking difference is observed in the renal excretion of the two compounds. A substantial portion (77%) of the administered this compound is excreted unchanged in the urine, whereas only 29% of quinidine is eliminated via this route. This suggests that renal excretion is the primary elimination pathway for this compound. The study also noted non-linear renal elimination for the N-oxide in two of the three dogs.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for interpreting the pharmacokinetic data. The following section details the protocol used in the key preclinical study.

In-Vivo Pharmacokinetic Study in Beagle Dogs

Objective: To compare the pharmacokinetics of quinidine and its major metabolite, this compound.

Animal Model:

-

Species: Beagle dogs

-

Number of animals: Three

Drug Administration:

-

Compound: Quinidine and this compound

-

Route of Administration: Separate intravenous infusions for each compound.

Sample Collection:

-

Matrices: Plasma and urine samples were collected.

Analytical Method:

-

The concentrations of quinidine and this compound in plasma and urine were analyzed to determine the pharmacokinetic parameters.

Metabolic Pathways and Experimental Workflows

Visualizing the processes involved in the generation and analysis of pharmacokinetic data can aid in comprehension. The following diagrams illustrate the metabolic pathway of quinidine to this compound and a typical experimental workflow for a preclinical pharmacokinetic study.

Metabolic Pathway of Quinidine to this compound

Caption: Metabolic conversion of Quinidine to this compound.

Experimental Workflow for Preclinical Pharmacokinetic Study

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The available preclinical data, primarily from a study in beagle dogs, indicates that this compound has a distinct pharmacokinetic profile compared to its parent drug, quinidine. It exhibits more limited tissue distribution and is more rapidly eliminated, with renal excretion being the predominant pathway. The provided experimental protocol and workflows offer a framework for designing and understanding such preclinical studies. Further research in other preclinical species, particularly rodents, and via the oral route of administration would provide a more complete picture of the pharmacokinetics of this compound and its potential contribution to the overall pharmacological and toxicological profile of quinidine. This knowledge is invaluable for drug development professionals in interpreting preclinical findings and designing future studies.

References

An In-depth Technical Guide to the Biological Activity of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a primary metabolite of the Class IA antiarrhythmic drug, quinidine. Formed predominantly through the hepatic cytochrome P450 enzyme system, specifically CYP3A4, it has been the subject of investigation to determine its contribution to the overall pharmacological and toxicological profile of its parent compound. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing its pharmacokinetics, pharmacodynamics, and known effects on cardiac electrophysiology. Detailed experimental protocols for its quantification and electrophysiological assessment are provided, alongside visualizations of its metabolic pathway and experimental workflows. The available data indicate that this compound is a largely inactive metabolite with significantly lower potency than quinidine, exhibiting distinct and less pronounced effects on cardiac action potentials.

Introduction

Quinidine, a cinchona alkaloid, has a long history in the management of cardiac arrhythmias. Its clinical use is characterized by a narrow therapeutic index and a complex metabolic profile. The biotransformation of quinidine in the liver results in several metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound.[1][2] Understanding the biological activity of these metabolites is crucial for a complete comprehension of quinidine's therapeutic efficacy and its potential for adverse effects. This guide focuses specifically on this compound, consolidating the current scientific knowledge of its physiological and pharmacological properties.

Metabolism and Pharmacokinetics

This compound is formed from quinidine primarily through N-oxidation, a reaction catalyzed by cytochrome P450 enzymes in the liver. In vitro studies using human liver microsomes and yeast-expressed isozymes have identified CYP3A4 as the most active enzyme in the formation of this compound, with minor contributions from CYP2C9 and CYP2E1.[3]

The pharmacokinetic profile of this compound differs significantly from that of its parent compound, quinidine. It is characterized by a shorter elimination half-life and a smaller volume of distribution, suggesting less extensive tissue distribution. A notable portion of this compound is excreted unchanged in the urine.[4][5]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in humans and beagle dogs.

| Parameter | Human | Beagle Dog | Reference(s) |

| Elimination Half-life | 2.5 ± 0.28 hours | 316 ± 69 minutes | |

| Volume of Distribution (Vdss) | Small (not quantified) | 1.03 ± 0.21 L/kg | |

| Renal Clearance | 1.3 ± 0.3 L/hr | Not Reported | |

| Unchanged in Urine | 13.9% ± 3.7% of dose | 77% of dose | |

| Free Fraction in Serum | 3.3% ± 0.83% | Not Reported |

Table 1: Pharmacokinetic Parameters of this compound.

Pharmacodynamics and Biological Activity

The consensus from multiple studies is that this compound possesses significantly less pharmacological activity than quinidine.

Cardiovascular Effects

The primary focus of research on this compound has been its cardiovascular effects, particularly its influence on cardiac electrophysiology.

-

Electrocardiogram (ECG) Effects: In a study on healthy human subjects, this compound did not produce any systematic changes in the heart rate-corrected QT interval at serum concentrations up to 500 ng/ml. In beagle dogs, quinidine was found to be approximately three to four times more potent than this compound in prolonging the QT interval at similar plasma concentrations.

-

In Vitro Electrophysiology: An investigation using standard microelectrode techniques on canine Purkinje fibers provided detailed insights into the cellular electrophysiological effects of this compound. At a concentration of 10 µM, this compound was the only metabolite of quinidine tested that did not cause a statistically significant depression of the maximum upstroke velocity (Vmax) of the action potential at a short basic cycle length (BCL) of 300 msec. However, it did produce a significant prolongation of the action potential duration at 90% repolarization (APD90) at a long BCL of 4000 msec. This suggests that while it has some effect on repolarization, it lacks the potent sodium channel blocking activity characteristic of its parent compound.

-

Antiarrhythmic and Proarrhythmic Potential: In an experimental model of reperfusion arrhythmias in isolated rat hearts, this compound showed no definite pharmacological activity at concentrations up to 16 mg/l. Furthermore, it is not believed to contribute to the proarrhythmic effects, such as torsades de pointes, sometimes associated with quinidine therapy.

Data Presentation: In Vitro Electrophysiological Effects

| Experimental Model | Concentration | Key Finding(s) | Reference(s) |

| Canine Purkinje Fibers | 10 µM | No significant depression of Vmax at BCL 300 msec. Significant prolongation of APD90 at BCL 4000 msec. | |

| Isolated Rat Heart (Reperfusion Arrhythmia Model) | Up to 16 mg/l | No definite pharmacological activity. |

Table 2: Summary of In Vitro Electrophysiological and Pharmacological Studies on this compound.

Other Biological Activities

Extensive searches of the scientific literature did not reveal any significant non-cardiac biological activities for this compound. Its primary role appears to be that of a relatively inactive metabolite of quinidine.

Experimental Protocols

Quantification of this compound in Plasma and Urine by HPLC

This protocol is based on the method described by Nielsen et al. (1994).

4.1.1. Materials and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence detection

-

Reversed-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Ammonium nitrate

-

Ammonium hydroxide

-

Internal standard (e.g., a structural analog not present in the sample)

-

Plasma and urine samples

-

Vortex mixer

-

Centrifuge

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 250 µl of plasma or 100 µl of urine into a centrifuge tube.

-

Add a known amount of the internal standard.

-

Add an appropriate volume of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a small volume of the mobile phase.

4.1.3. HPLC Analysis

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for the specific column and system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Flow Rate: Typically 1.0 ml/min.

-

Injection Volume: 20-50 µl.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., excitation ~330 nm, emission ~450 nm).

-

-

Quantification: Construct a calibration curve using standards of known this compound concentrations. The concentration in the samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

In Vitro Electrophysiological Recording in Canine Purkinje Fibers

This protocol is a generalized representation based on standard microelectrode techniques as described in studies of cardiac electrophysiology.

4.2.1. Tissue Preparation

-

Excise the heart from a euthanized mongrel dog and place it in cold, oxygenated Tyrode's solution.

-

Dissect the free-running Purkinje fibers from the endocardial surface of the ventricles.

-

Mount a single fiber in a tissue bath and superfuse with oxygenated Tyrode's solution (95% O2, 5% CO2) at 37°C.

4.2.2. Electrophysiological Recording

-

Impale a Purkinje fiber cell with a glass microelectrode filled with 3 M KCl.

-

Connect the microelectrode to a high-input impedance amplifier to record the transmembrane action potential.

-

Stimulate the fiber at one end using bipolar silver electrodes with square-wave pulses of 1-2 ms duration and an amplitude slightly above the threshold.

-

Record baseline action potentials at various basic cycle lengths (BCLs), for example, from 300 to 8000 ms.

-

Superfuse the tissue with Tyrode's solution containing the desired concentration of this compound (e.g., 10 µM) for a specified equilibration period (e.g., 60 minutes).

-

Repeat the recording of action potentials at the same BCLs.

4.2.3. Data Analysis

-

Measure the following action potential parameters:

-

Resting membrane potential (RMP)

-

Action potential amplitude (APA)

-

Maximum upstroke velocity (Vmax)

-

Action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

-

Compare the parameters before and after the application of this compound using appropriate statistical tests.

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic pathway of quinidine to this compound.

Experimental Workflows

Caption: Experimental workflow for in vitro electrophysiology study.

Conclusion

This compound is a well-characterized but pharmacologically weak metabolite of quinidine. Its formation is primarily mediated by CYP3A4. Pharmacokinetic studies reveal a more rapid elimination and less extensive distribution compared to its parent drug. While it exhibits some minor effects on cardiac repolarization in vitro, it lacks the potent sodium channel blocking activity of quinidine and does not appear to contribute significantly to either the therapeutic or the proarrhythmic effects of quinidine therapy. For drug development professionals, this compound serves as an important example of a metabolite with a distinct and attenuated pharmacological profile compared to the parent compound, highlighting the importance of comprehensive metabolite profiling in drug safety and efficacy assessment.

References

- 1. Lack of effect of smoking on the metabolism and pharmacokinetics of quinidine in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Quinidine N-oxide: A Comprehensive Technical Guide on its Role as a Metabolite of Quinidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class IA antiarrhythmic agent and a stereoisomer of quinine, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by hepatic metabolism. A key metabolic pathway is the formation of quinidine N-oxide, a significant metabolite that contributes to the overall pharmacological and toxicological profile of the parent drug. This technical guide provides an in-depth exploration of this compound, focusing on its formation, quantification, and the experimental methodologies used in its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Metabolic Pathway of Quinidine to this compound

Quinidine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a notable pathway in this process.

Enzymatic Basis of Quinidine N-oxidation

The N-oxidation of quinidine is predominantly catalyzed by the CYP3A4 isoenzyme.[1] While other CYP isoforms like CYP2C9 and CYP2E1 may play a minor role, CYP3A4 is the most active enzyme in this specific metabolic conversion.[1] This enzymatic reaction involves the addition of an oxygen atom to the quinuclidine nitrogen of the quinidine molecule.

The metabolic pathway can be visualized as follows:

Quantitative Data on this compound

The formation and disposition of this compound have been quantified in various studies, providing valuable insights into its pharmacokinetic significance.

In Vitro Kinetic Parameters

Studies using human liver microsomes have been instrumental in characterizing the kinetics of this compound formation.

| Parameter | Value | Enzyme Source | Reference |

| Km (Michaelis-Menten constant) | 33 µM | Human Liver Microsomes | [2] |

| 76.1 µM (low affinity) | Human Liver Microsomes | [1] | |

| Vmax (Maximum reaction velocity) | 15.9 nmol/mg/h (low affinity) | Human Liver Microsomes | [1] |

Table 1: In vitro kinetic parameters for the formation of this compound.

In Vivo Plasma Concentrations

Following the administration of quinidine, this compound is readily detected in plasma, although its concentrations are generally lower than the parent drug and another major metabolite, 3-hydroxyquinidine.

| Administration Route | Quinidine Dose | Plasma Quinidine Concentration (mg/L) | Plasma this compound Concentration (mg/L) | Time Point | Reference |

| Intravenous Infusion | Constant infusion | 2.9 ± 0.3 | 0.28 ± 0.03 | 7 hours | |

| Multiple Oral Doses | Quinidine sulfate every 4 hours (12 doses) | 2.89 ± 0.50 (trough) | 0.40 ± 0.13 (trough) | After 12 doses |

Table 2: Plasma concentrations of quinidine and this compound in human subjects.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of this compound. This section provides synthesized protocols for key experiments based on published literature.

In Vitro Metabolism of Quinidine in Human Liver Microsomes

This protocol outlines a typical experiment to determine the kinetics of this compound formation using human liver microsomes.

1. Reagents and Materials:

-

Human liver microsomes (pooled)

-

Quinidine sulfate

-

This compound standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (HPLC grade)

-

Trichloroacetic acid (TCA) or other quenching solvent

2. Incubation Procedure:

-

Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or water).

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).

-

Add varying concentrations of quinidine to the incubation mixtures to cover a range around the expected Km (e.g., 1-250 µM).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or TCA).

-

Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a new tube for analysis.

3. Analytical Method:

-

Analyze the supernatant for the presence and quantity of this compound using a validated HPLC or LC-MS/MS method (see protocol below).

4. Data Analysis:

-

Construct a standard curve using the this compound standard.

-

Quantify the amount of this compound formed in each incubation.

-

Plot the reaction velocity (nmol/min/mg protein) against the substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

References

Spectroscopic Profile of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quantification of this compound in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Notes |

| Protons α to N-oxide | Downfield shift compared to Quinidine | The electron-withdrawing effect of the N-oxide group deshields adjacent protons. |

| Other quinuclidine protons | Minor shifts | Effects are less pronounced further from the N-oxide group. |

| Quinoline ring protons | Minimal to no significant shift | The modification is on the quinuclidine ring, with minimal electronic effect on the distant quinoline system. |

| Vinyl group protons | Minimal to no significant shift | Distant from the site of oxidation. |

| Methoxy group protons | Minimal to no significant shift | Distant from the site of oxidation. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Carbons α to N-oxide | Downfield shift compared to Quinidine | Significant deshielding due to the electronegative oxygen atom. |

| Carbons β to N-oxide | Upfield or downfield shift | The effect can be variable depending on stereochemistry (γ-gauche effect). |

| Other quinuclidine carbons | Minor shifts | Attenuated effect with increasing distance from the N-oxide. |

| Quinoline ring carbons | Minimal to no significant shift | The electronic impact of N-oxidation on the quinuclidine ring does not significantly extend to the quinoline moiety. |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an N-oxide is the stretching vibration of the N-O bond.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-O Stretch | 928 - 971 | [2][3] |

| C-H (aromatic) | ~3100 - 3000 | General range |

| C-H (aliphatic) | ~3000 - 2850 | General range |

| C=C (aromatic) | ~1600 - 1450 | General range |

| C-O (ether) | ~1250 - 1000 | General range |

| O-H Stretch | ~3600 - 3200 (broad) | From the hydroxyl group |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound. The data presented here is based on that of its diastereomer, Quinine N-oxide, which is expected to have a very similar fragmentation pattern. The protonated molecular ion of Quinine N-oxide has been observed at m/z 341.[2][4] The molecular formula for this compound is C₂₀H₂₄N₂O₃, with a molecular weight of 340.42 g/mol .

Table 4: Mass Spectrometry Data for this compound (Predicted based on Quinine N-oxide)

| m/z | Proposed Fragment | Notes |

| 341 | [M+H]⁺ | Protonated molecular ion. |

| 323 | [M+H - H₂O]⁺ or [M+H - O]⁺ | Loss of a water molecule or the N-oxide oxygen. The difference of 16 amu from the corresponding fragment of the parent compound is indicative of N-oxidation. |

| 296 | Further fragmentation | - |

| 198 | Further fragmentation | - |

| 186 | Quinoline ring fragment | Common fragment in the mass spectra of cinchona alkaloids. |

| 160 | Quinoline ring fragment | Common fragment in the mass spectra of cinchona alkaloids. |

Experimental Protocols

Detailed methodologies are essential for the reliable acquisition of spectroscopic data. The following sections outline the typical experimental protocols for the analysis of this compound.

Sample Preparation

This compound can be synthesized via the oxidation of quinidine. Common oxidizing agents include hydrogen peroxide or ozone. Another reported method for the synthesis of alkaloid N-oxides is the use of potassium peroxymonosulfate. Following synthesis, purification is typically achieved using chromatographic techniques such as column chromatography or preparative thin-layer chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

2D NMR (Optional but Recommended):

-

To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. A 2D COSY experiment has been used to assign the chemical shifts and coupling constants for metabolites of quinidine.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent. For analysis by Attenuated Total Reflectance (ATR), the solid sample is placed directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr/mulling agent.

-

Record the spectrum of the sample.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound.

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).

-

Liquid Chromatography (LC):

-

Use a suitable reversed-phase column (e.g., C18).

-

The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) or buffer to improve peak shape and ionization.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (e.g., LC-Q-ToF-MS) is advantageous for accurate mass measurements and elemental composition determination.

-

Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns.

-

Visualizations

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

In Vitro Metabolism of Quinidine to Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of quinidine to its N-oxide metabolite. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows involved in this significant biotransformation.

Introduction

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including quinidine N-oxide. The N-oxidation of quinidine is a crucial pathway in its overall disposition and clearance. Understanding the enzymes and kinetics involved in this metabolic route is vital for predicting drug-drug interactions, assessing inter-individual variability in drug response, and conducting preclinical drug development studies. This guide focuses on the in vitro methodologies used to characterize the formation of this compound.

Enzymology of Quinidine N-oxidation

The N-oxidation of quinidine is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with one isoform playing a predominant role.

Key Enzyme:

-

Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the formation of this compound in human liver microsomes.[1][2][3][4] Studies have shown a significant correlation between CYP3A4 content and the rate of this compound formation.[1] While CYP3A4 is the most active enzyme in this metabolic pathway, minor contributions from other isoforms have also been noted.

-

Other Contributing Enzymes: Studies have suggested that CYP2C9 and CYP2E1 may also catalyze the N-oxidation of quinidine to a lesser extent.

Quantitative Data: Enzyme Kinetics

The formation of this compound in human liver microsomes has been shown to follow Michaelis-Menten kinetics. The kinetic parameters provide valuable insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

| Parameter | Value | Enzyme System | Reference |

| Km (Michaelis-Menten constant) | 33 µM | Human Liver Microsomes | |

| Km (low affinity component) | 76.1 µM | Human Liver Microsomes | |

| Vmax (Maximum reaction velocity) | 15.9 nmol/mg/h | Human Liver Microsomes |

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on the metabolism of quinidine to this compound.

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the metabolism of quinidine in a human liver microsomal system.

Materials:

-

Human Liver Microsomes (HLM)

-

Quinidine

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Trichloroacetic acid (TCA) or other quenching solvent

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine potassium phosphate buffer (e.g., 100 mM, pH 7.4), MgCl₂ (e.g., 3 mM), and the human liver microsome suspension (final protein concentration typically 0.1-1.0 mg/mL).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Add the quinidine stock solution to the pre-incubated mixture to achieve the desired final substrate concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile or a solution of trichloroacetic acid. This step precipitates the proteins and halts enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for subsequent analysis by HPLC or LC-MS/MS.

-

Analytical Method: HPLC-MS/MS for this compound Quantification

This section outlines a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the separation and quantification of this compound.

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

A tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased linearly over several minutes to elute the analytes.

-

Column Temperature: 25-40°C.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quinidine: The precursor ion [M+H]⁺ is m/z 325. The specific product ions for quantification and qualification need to be determined empirically.

-

This compound: The precursor ion [M+H]⁺ is m/z 341. The specific product ions for quantification and qualification need to be determined empirically.

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizations

Metabolic Pathway of Quinidine to this compound

Caption: Metabolic conversion of quinidine to this compound.

Experimental Workflow for In Vitro Quinidine Metabolism Study

Caption: Workflow for in vitro this compound formation analysis.

References

- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CYP3A4 in Quinidine N-Oxide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the significant metabolic pathways is the formation of quinidine N-oxide. This technical guide provides an in-depth analysis of the enzymatic processes involved in quinidine N-oxidation, with a primary focus on the pivotal role of CYP3A4. This document synthesizes key findings on the enzymes responsible, their kinetic parameters, and detailed experimental protocols for in vitro analysis. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the metabolic fate of quinidine and its potential for drug-drug interactions.

Introduction

The metabolism of quinidine is complex, leading to several metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, O-desmethylquinidine, and this compound.[1] The formation of this compound is a notable pathway, and understanding the enzymes involved is crucial for predicting quinidine's pharmacokinetic profile and its interactions with other xenobiotics. In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have been instrumental in elucidating the specific enzymes responsible for this biotransformation.

The Dominant Role of CYP3A4 in Quinidine N-Oxidation

Extensive research has unequivocally identified CYP3A4 as the principal enzyme responsible for the N-oxidation of quinidine.[2][3] Studies using human liver microsomes have demonstrated a significant correlation between the rate of this compound formation and the CYP3A4 content.[2] Furthermore, potent and specific inhibitors of CYP3A4, such as ketoconazole, itraconazole, and triacetyloleandomycin, have been shown to strongly inhibit the formation of this compound in vitro.[2] Experiments employing antibodies raised against CYP3A4 (historically referred to as P-450NF) have shown greater than 85% inhibition of quinidine N-oxygenation in human liver microsomal preparations.

While CYP3A4 is the major contributor, it is important to note that the N-oxidation of quinidine is considered a less specific marker for CYP3A4 activity compared to the (3S)-3-hydroxylation of quinidine, which is almost exclusively catalyzed by CYP3A4. This is because other CYP isoforms have been found to play a minor role in the N-oxidation pathway.

Minor Contributions from Other CYP Isoforms

In addition to the primary role of CYP3A4, in vitro studies with yeast-expressed isozymes have revealed that CYP2C9 and CYP2E1 also catalyze the formation of this compound, albeit to a much lesser extent. The presence of these low-affinity enzymes contributes to the overall kinetics of quinidine N-oxidation, which has been observed to follow a two-site kinetic model in human liver microsomes.

Data Presentation: Enzyme Kinetics of this compound Formation

The following tables summarize the quantitative data on the kinetics of this compound formation by the involved cytochrome P450 enzymes.

Table 1: Kinetic Parameters for this compound Formation in Human Liver Microsomes

| Enzyme System | Kinetic Model | Km (µM) | Vmax (nmol/mg/h) |

| Human Liver Microsomes | Two-site kinetics (low affinity) | 76.1 | 15.9 |

Data from Nielsen et al., 1999

Table 2: Relative Contribution of CYP Isoforms to this compound Formation

| CYP Isoform | Relative Contribution |

| CYP3A4 | Major |

| CYP2C9 | Minor |

| CYP2E1 | Minor |

Based on studies with yeast-expressed isozymes by Nielsen et al., 1999

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of this compound formation.

In Vitro Incubation for Quinidine N-Oxidation

This protocol is designed for the determination of this compound formation in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Quinidine

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Generating System:

-

NADP+

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

-

Magnesium Chloride (MgCl2)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound standard

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following reagents to a final volume of 200 µL:

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)

-

Quinidine (at desired concentrations, typically ranging from 1 to 250 µM)

-

MgCl2 (final concentration 5 mM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH generating system (final concentrations: 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.

-

Terminate the Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC Analysis of this compound

This method allows for the quantification of this compound in the supernatant from the in vitro incubation.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A silica column is a suitable choice.

-

Mobile Phase: A mixture of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide in a ratio of 28:1:1 (v/v) has been successfully used.

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detection can be employed for enhanced sensitivity.

-

Injection Volume: 20 µL

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve.

-

Sample Injection: Inject the supernatant from the in vitro incubation onto the HPLC system.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of metabolite formed by interpolating its peak area against the calibration curve.

Enzyme Inhibition Studies

To confirm the role of specific CYP isoforms, inhibition studies can be performed.

Procedure:

-

Follow the "In Vitro Incubation for Quinidine N-Oxidation" protocol as described above.

-

Prior to the pre-incubation step, add a known CYP inhibitor (e.g., ketoconazole for CYP3A4) at various concentrations to the incubation mixture.

-

Proceed with the protocol and analyze the formation of this compound by HPLC.

-

Calculate the IC50 value for the inhibitor to determine its potency in inhibiting quinidine N-oxidation.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Conclusion

The formation of this compound is a significant metabolic pathway for quinidine, predominantly catalyzed by CYP3A4, with minor contributions from CYP2C9 and CYP2E1. The in vitro methods detailed in this guide provide a robust framework for researchers to investigate this metabolic reaction, assess potential drug-drug interactions involving CYP3A4, and further characterize the metabolism of quinidine. A thorough understanding of these enzymatic processes is essential for the safe and effective therapeutic use of quinidine.

References

- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Quinidine N-oxide as a Reference Standard in Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine, a class IA antiarrhythmic agent and a stereoisomer of quinine, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This metabolic process generates several metabolites, including Quinidine N-oxide. In the quality control (QC) of quinidine drug substances and products, it is crucial to identify and quantify not only the active pharmaceutical ingredient (API) but also its related substances, such as impurities and degradation products. This compound, as a known metabolite, serves as an important reference standard for these analytical procedures.[2]

These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of quinidine, focusing on its application in High-Performance Liquid Chromatography (HPLC) for identification and quantification purposes.

Quinidine Metabolic Pathway